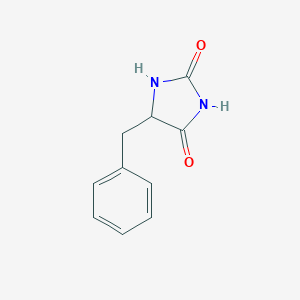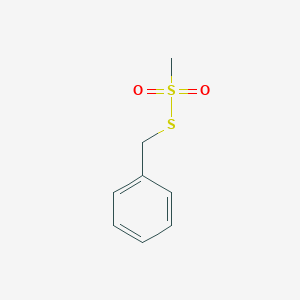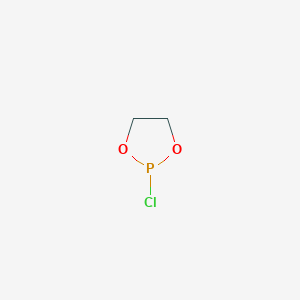
2-Chlor-1,3,2-Dioxaphospholan
Übersicht
Beschreibung
2-Chloro-1,3,2-dioxaphospholane is an organophosphorus compound with the molecular formula C₂H₄ClO₂P and a molecular weight of 126.48 g/mol . It is also known by other names such as cyclic ethylene chlorophosphite and ethylene glycol chlorophosphite . This compound is a cyclic phosphite ester and is used as a reagent in various chemical reactions.
Wissenschaftliche Forschungsanwendungen
2-Chloro-1,3,2-dioxaphospholane is used in various scientific research applications, including:
Chemistry: It is used as a phosphitylating agent in the synthesis of phosphocholines and spirophosphoranes.
Biology: It is used in the synthesis of biologically active compounds such as phospholipids.
Medicine: It is involved in the synthesis of compounds used in drug delivery systems.
Industry: It is used in the production of flame retardants and plasticizers.
Wirkmechanismus
Target of Action
2-Chloro-1,3,2-dioxaphospholane, also known as Ethylene glycol chlorophosphite , is a cyclic chlorophosphate reagent . It is primarily used as a reagent in various chemical reactions, particularly in the synthesis of other organic phosphorus compounds .
Mode of Action
The compound acts as a reagent in chemical reactions, participating in the formation of bonds and the creation of new compounds. It is particularly useful in reactions such as Buchwald-Hartwig Cross Coupling, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, and Suzuki-Miyaura Coupling .
Biochemical Pathways
2-Chloro-1,3,2-dioxaphospholane is involved in the synthesis of various organic phosphorus compounds . It can be used in esterification reactions for cyclic phosphate synthesis . The compound is also used in the preparation of other reagents, such as 2-Chloro-1,3,2-dioxaphospholane 2-oxide .
Result of Action
The primary result of 2-Chloro-1,3,2-dioxaphospholane’s action is the formation of new compounds through chemical reactions. For example, it can react with molecular oxygen to form 2-Chloro-1,3,2-dioxaphospholane 2-oxide , which is used in esterification reactions for cyclic phosphate synthesis .
Biochemische Analyse
Biochemical Properties
2-Chloro-1,3,2-dioxaphospholane plays a significant role in biochemical reactions, primarily through its interactions with enzymes and proteins involved in phosphorylation processes. It acts as a phosphitylating agent, facilitating the transfer of phosphate groups to various substrates. This compound interacts with enzymes such as kinases and phosphatases, which are crucial for regulating cellular activities through phosphorylation and dephosphorylation. The nature of these interactions involves the formation of covalent bonds between the phosphorus atom of 2-Chloro-1,3,2-dioxaphospholane and the hydroxyl groups of the target molecules .
Cellular Effects
The effects of 2-Chloro-1,3,2-dioxaphospholane on cells are multifaceted. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, by acting on kinases, it can alter phosphorylation states of key signaling proteins, thereby affecting downstream signaling cascades. This can lead to changes in gene expression profiles and metabolic activities within the cell. Additionally, 2-Chloro-1,3,2-dioxaphospholane has been observed to impact cellular processes such as cell cycle progression and apoptosis .
Molecular Mechanism
At the molecular level, 2-Chloro-1,3,2-dioxaphospholane exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by covalently modifying their active sites. For example, it can inhibit phosphatases by forming a stable phosphite ester with the enzyme, preventing it from dephosphorylating its substrates. This modification can lead to sustained activation of signaling pathways that rely on phosphorylation. Additionally, 2-Chloro-1,3,2-dioxaphospholane can influence gene expression by altering the activity of transcription factors through phosphorylation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Chloro-1,3,2-dioxaphospholane can change over time due to its stability and degradation properties. The compound is relatively stable under controlled conditions but can degrade when exposed to moisture or high temperatures. Long-term studies have shown that prolonged exposure to 2-Chloro-1,3,2-dioxaphospholane can lead to cumulative effects on cellular function, including alterations in cell viability and metabolic activity. These temporal effects are crucial for understanding the compound’s long-term impact in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of 2-Chloro-1,3,2-dioxaphospholane vary with different dosages in animal models. At low doses, it may exhibit minimal toxicity and primarily affect phosphorylation-dependent processes. At higher doses, it can induce toxic effects, including cellular damage and apoptosis. Threshold effects have been observed, where a certain concentration of 2-Chloro-1,3,2-dioxaphospholane is required to elicit significant biochemical changes. Toxicological studies in animal models are essential to determine safe dosage ranges and potential adverse effects .
Metabolic Pathways
2-Chloro-1,3,2-dioxaphospholane is involved in metabolic pathways related to phosphate group transfer. It interacts with enzymes such as kinases and phosphatases, influencing metabolic flux and metabolite levels. The compound can alter the balance of phosphorylated and dephosphorylated states of various biomolecules, thereby affecting metabolic pathways. Understanding these interactions is crucial for elucidating the compound’s role in cellular metabolism and its potential therapeutic applications .
Transport and Distribution
Within cells and tissues, 2-Chloro-1,3,2-dioxaphospholane is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments where it can exert its biochemical effects. The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for cellular membranes. Studies on its transport mechanisms are important for understanding its bioavailability and efficacy in different biological contexts .
Subcellular Localization
The subcellular localization of 2-Chloro-1,3,2-dioxaphospholane is determined by targeting signals and post-translational modifications. It can be directed to specific organelles, such as the nucleus or mitochondria, where it can interact with target biomolecules. The localization of 2-Chloro-1,3,2-dioxaphospholane affects its activity and function, as it needs to be in proximity to its substrates to exert its biochemical effects. Research on its subcellular distribution provides insights into its mechanism of action and potential therapeutic applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Chloro-1,3,2-dioxaphospholane can be synthesized by reacting phosphorus trichloride with ethylene glycol in an organic solvent such as dichloromethane . The reaction is typically carried out at low temperatures (around 5°C) to control the exothermic nature of the reaction and to prevent polymerization . The product is then purified by distillation.
Industrial Production Methods
In industrial settings, the synthesis of 2-Chloro-1,3,2-dioxaphospholane involves similar steps but on a larger scale. The reaction is carefully controlled to ensure high yield and purity. The use of continuous flow reactors and advanced distillation techniques helps in achieving efficient production .
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-1,3,2-dioxaphospholane undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form 2-Chloro-1,3,2-dioxaphospholane 2-oxide.
Substitution: It can react with nucleophiles such as phenyl Grignard reagents to form substituted products.
Common Reagents and Conditions
Oxidation: Molecular oxygen or ozone can be used as oxidizing agents.
Substitution: Grignard reagents are commonly used for substitution reactions.
Major Products
Vergleich Mit ähnlichen Verbindungen
2-Chloro-1,3,2-dioxaphospholane can be compared with other similar compounds such as:
2-Chloro-1,3,2-dioxaphospholane 2-oxide: This compound is an oxidized form and is used in similar applications.
2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane: This compound has additional methyl groups and is used in different chemical reactions.
2-Methoxy-1,3,2-dioxaphospholane: This compound has a methoxy group instead of a chlorine atom and is used in esterification reactions.
2-Chloro-1,3,2-dioxaphospholane is unique due to its specific reactivity and the ability to form stable cyclic phosphite esters, making it valuable in various chemical syntheses .
Eigenschaften
IUPAC Name |
2-chloro-1,3,2-dioxaphospholane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4ClO2P/c3-6-4-1-2-5-6/h1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLSFRDLMFAOSIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COP(O1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4ClO2P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4061173 | |
| Record name | 1,3,2-Dioxaphospholane, 2-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4061173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
822-39-9 | |
| Record name | 2-Chloro-1,3,2-dioxaphospholane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=822-39-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3,2-Dioxaphospholane, 2-chloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000822399 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3,2-Dioxaphospholane, 2-chloro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,3,2-Dioxaphospholane, 2-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4061173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-1,3,2-dioxaphospholane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.363 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2-Chloro-1,3,2-dioxaphospholane?
A1: The molecular formula of 2-Chloro-1,3,2-dioxaphospholane is C2H4ClO2P, and its molecular weight is 140.49 g/mol.
Q2: What spectroscopic techniques are commonly employed to characterize 2-Chloro-1,3,2-dioxaphospholane?
A2: NMR spectroscopy (1H, 13C, and 31P) is widely used for structural elucidation and isomer identification of 2-Chloro-1,3,2-dioxaphospholane and its derivatives. [, , , , , ]
Q3: How does the ring conformation of 2-Chloro-1,3,2-dioxaphospholane influence its reactivity?
A3: The conformational preferences of 2-Chloro-1,3,2-dioxaphospholane, studied through vibrational spectroscopy and electron diffraction, can affect its reactivity by influencing the accessibility of the phosphorus atom to nucleophiles. [, ]
Q4: What is the most common synthetic route for preparing 2-Chloro-1,3,2-dioxaphospholane?
A4: The most common method involves reacting phosphorus trichloride (PCl3) with ethylene glycol in the presence of a base like triethylamine. [, , , ]
Q5: How does the reaction temperature impact the yield of 2-Chloro-1,3,2-dioxaphospholane during synthesis?
A5: Maintaining a low reaction temperature (4-6°C) is crucial to minimize the formation of unwanted polymeric byproducts and achieve optimal yields of 2-Chloro-1,3,2-dioxaphospholane. []
Q6: What is the role of oxygen in the synthesis of 2-chloro-1,3,2-dioxaphospholane-2-oxide?
A6: Oxygen is used to oxidize the intermediate product, 2-Chloro-1,3,2-dioxaphospholane, to form 2-chloro-1,3,2-dioxaphospholane-2-oxide. This oxidation step helps prevent unwanted polymerization of the product. [, ]
Q7: How can 2-Chloro-1,3,2-dioxaphospholane be used as a chiral derivatizing agent?
A7: Reacting 2-Chloro-1,3,2-dioxaphospholane with chiral alcohols leads to the formation of diastereomeric phosphites, which exhibit distinct 31P NMR signals, enabling the determination of enantiomeric excess. [, , , ]
Q8: How is 2-Chloro-1,3,2-dioxaphospholane employed in the synthesis of phosphorylcholine amphiphiles?
A8: 2-Chloro-1,3,2-dioxaphospholane serves as a key building block in a multi-step synthesis of phosphorylcholine amphiphiles, which can self-assemble into bilayer vesicles. []
Q9: What is the significance of using 2-Chloro-1,3,2-dioxaphospholane in lignin analysis?
A9: Phosphitylation of lignin model compounds with 2-chloro-1,3,2-dioxaphospholane derivatives allows for the characterization of lignin structures and the determination of phenolic hydroxyl group content using 31P NMR spectroscopy. []
Q10: How can 2-Chloro-1,3,2-dioxaphospholane be utilized in the preparation of end-functionalized polymers?
A10: 2-Chloro-1,3,2-dioxaphospholane can be used as a phosphitylating agent to determine the isomer distribution in phenol-terminated poly(1-hexene)s synthesized via electrophilic alkylation. []
Q11: What role does 2-Chloro-1,3,2-dioxaphospholane play in the synthesis of N-protected chiral 1-aminoalkylphosphonic acids?
A11: Optically pure 2-chloro-1,3,2-dioxaphospholane derivatives can be used in Mannich-type reactions to synthesize optically active 1-aminoalkylphosphonic acids, valuable building blocks for peptides and peptidomimetics. []
Q12: How is 2-Chloro-1,3,2-dioxaphospholane employed in the synthesis of zwitterionic gemini surfactants?
A12: It acts as a starting material, reacting with dodecyl alcohol and subsequently undergoing ring-opening with dodecyldimethylamine to yield the desired zwitterionic gemini surfactant. []
Q13: Are there any safety concerns associated with handling 2-Chloro-1,3,2-dioxaphospholane?
A13: As with many organophosphorus compounds, 2-Chloro-1,3,2-dioxaphospholane should be handled with caution. It's advisable to consult the safety data sheet and follow appropriate laboratory procedures.
Q14: What are the potential environmental impacts of 2-Chloro-1,3,2-dioxaphospholane?
A14: Limited information is available on the specific ecotoxicological effects of 2-Chloro-1,3,2-dioxaphospholane. Proper waste management and disposal strategies are essential to minimize any potential environmental risks.
Q15: How is the purity of 2-Chloro-1,3,2-dioxaphospholane typically assessed?
A15: Analytical techniques like gas chromatography (GC) and NMR spectroscopy are commonly employed to determine the purity of 2-Chloro-1,3,2-dioxaphospholane.
Q16: What are the advantages of using a micro-channel continuous-flow reactor for the synthesis of 2-chloro-2-oxo-1,3,2-dioxaphospholane?
A16: Utilizing a micro-channel continuous-flow reactor for oxidizing 2-chloro-1,3,2-dioxaphospholane to 2-chloro-2-oxo-1,3,2-dioxaphospholane offers improved safety, increased reaction speed, and higher product yield and purity compared to traditional batch reactors. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-azido-3,4,7,8-tetramethyl-3H-imidazo[4,5-f]quinoxaline](/img/structure/B43436.png)
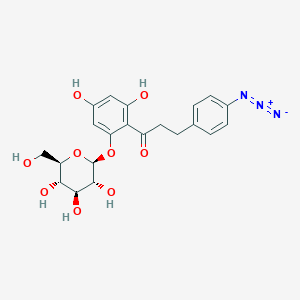
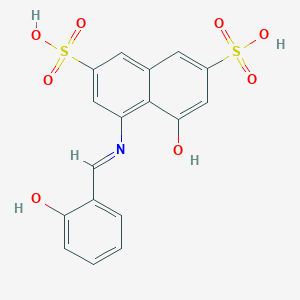
![N-[2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]benzamide](/img/structure/B43447.png)
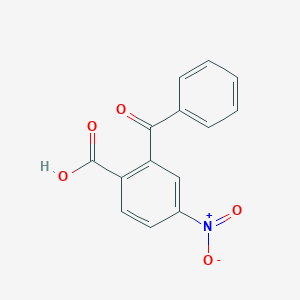
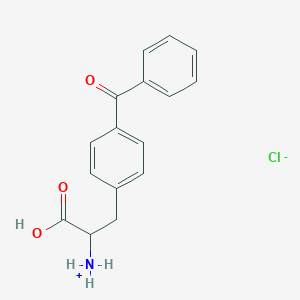
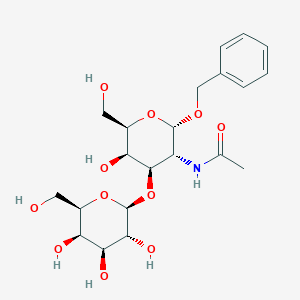
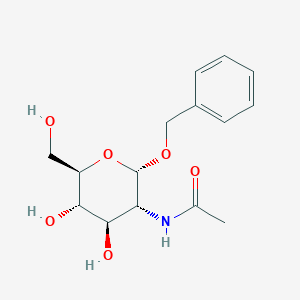
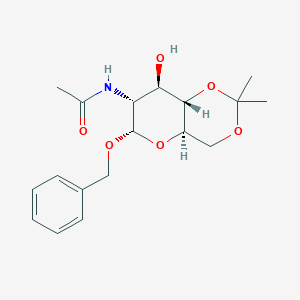
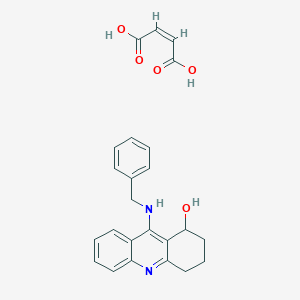
![5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-6-phenylmethoxy-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole](/img/structure/B43462.png)

